tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a [2 + 2] cycloaddition reaction to form the bicyclic structure.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate function, which can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted azabicyclohexane derivatives.
Scientific Research Applications
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The azabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a tert-butyl-protected carboxylate group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWHMAGYAFGLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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